REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)C(=O)C(F)(F)F.[OH-].[Na+].[ClH:18].C(O)C>CO.O>[ClH:18].[ClH:18].[CH3:1][NH:2][CH2:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1 |f:1.2,7.8.9|
|
Name
|
|
Quantity
|
3.71 g
|
Type
|
reactant
|
Smiles
|
CN(C(C(F)(F)F)=O)CC=1C=NC=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the resulting acidic solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
FILTRATION
|
Details
|
the residue was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitated inorganic salts
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol/ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CNCC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |